Molecular Weight & Pharmacokinetic Distinction vs. 3-Benzyl-4,7-dimethyl Analog
The target compound's molecular weight (MW) of 338.4 g/mol is significantly lower than that of a key 3-benzyl analog (methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate, MW 428.5 g/mol) [1]. This 90.1 Da difference strongly influences pharmacokinetic (PK) parameters; MW is a primary determinant in the 'Rule of 5' for oral bioavailability, where exceeding 500 g/mol can impair absorption [2]. The target compound's lower MW makes it a more suitable intermediate for lead optimization programs where controlling molecular weight is a critical success factor.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 338.4 g/mol [1] |
| Comparator Or Baseline | Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate: 428.5 g/mol |
| Quantified Difference | 90.1 g/mol decrease for the target compound |
| Conditions | Computed molecular weight based on molecular formula |
Why This Matters
The lower molecular weight provides an advantage in early-stage drug discovery for maintaining favorable pharmacokinetic profiles, making this compound a preferred choice for fragment-based or lead-like libraries where lower mass is a key selection criterion.
- [1] PubChem. (2026). Compound Summary for CID 969790. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
